2-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is a complex organic compound that features a combination of oxadiazole and pyridazinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxadiazole ring through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. The pyridazinone ring can be synthesized via a condensation reaction involving a hydrazine derivative and a diketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-{[3-(4-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-6-(2-METHOXYPHENYL)-2,3-DIHYDROPYRIDAZIN-3-ONE is unique due to its combination of oxadiazole and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-16-10-8-15(9-11-16)22-23-20(30-25-22)14-26-21(27)13-12-18(24-26)17-6-4-5-7-19(17)28-2/h4-13H,3,14H2,1-2H3 |
InChI Key |
JMGPDFZNQXELMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
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